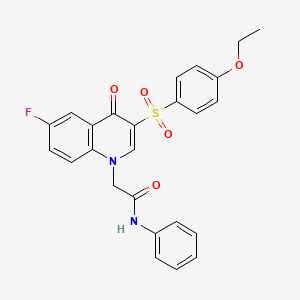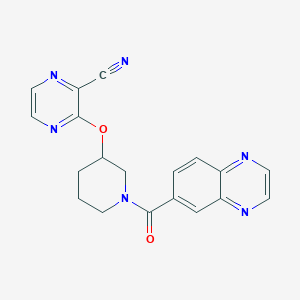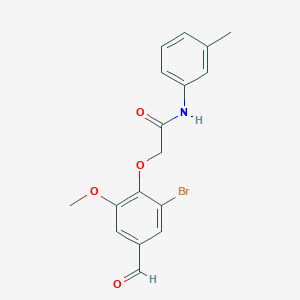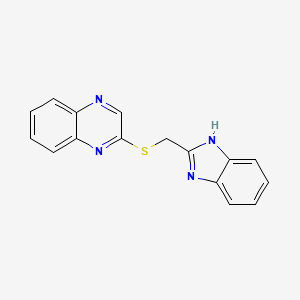![molecular formula C31H40N4O7S B2953089 N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide CAS No. 688061-04-3](/img/structure/B2953089.png)
N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide is a useful research compound. Its molecular formula is C31H40N4O7S and its molecular weight is 612.74. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioiodination and Biodistribution
A study by Al-Salahi et al. (2018) demonstrated the successful radioiodination of benzo[g]quinazoline derivatives, including compounds structurally related to N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide. The research focused on optimizing the reaction conditions for labeling these compounds with radioactive iodine for potential use in radiopharmaceuticals targeting tumor cells. The study's results highlighted the compounds' radiochemical and metabolic stability, suggesting their suitability for further development as radiopharmaceuticals (Al-Salahi et al., 2018).
Anticancer Activity
Research into quinazoline derivatives has shown significant promise in the development of new anticancer agents. For instance, Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, revealing some compounds with enhanced antioxidant activity and significant anticancer potential against human glioblastoma and triple-negative breast cancer cell lines. The study underscores the therapeutic potential of quinazoline-based compounds in cancer treatment, indicating that derivatives like N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide may hold valuable anticancer properties (Tumosienė et al., 2020).
Antibacterial and Antifungal Activities
Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, exhibiting significant antibacterial and antifungal activities. The research suggests that structurally similar compounds, including quinazoline derivatives, could be developed as potent antimicrobial agents. This implies that compounds like N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide, may have potential applications in combating microbial infections (Helal et al., 2013).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[6-[1-(3-methoxypropylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O7S/c1-4-27(29(37)32-14-8-16-39-2)43-31-34-24-18-26-25(41-20-42-26)17-23(24)30(38)35(31)15-7-5-6-9-28(36)33-19-21-10-12-22(40-3)13-11-21/h10-13,17-18,27H,4-9,14-16,19-20H2,1-3H3,(H,32,37)(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHGKYKZLJCHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)

![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)
![1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene](/img/structure/B2953016.png)


![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2953019.png)
![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)

